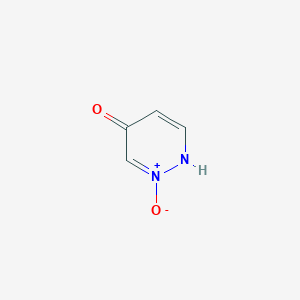

5-Hydroxypyridazine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18584-39-9 |

|---|---|

Molecular Formula |

C4H4N2O2 |

Molecular Weight |

112.09 g/mol |

IUPAC Name |

2-oxido-1H-pyridazin-2-ium-4-one |

InChI |

InChI=1S/C4H4N2O2/c7-4-1-2-5-6(8)3-4/h1-3,5H |

InChI Key |

IXDUXIVAWKWNIM-UHFFFAOYSA-N |

SMILES |

C1=CN[N+](=CC1=O)[O-] |

Canonical SMILES |

C1=CN[N+](=CC1=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 5 Hydroxypyridazine 1 Oxide

Direct N-Oxidation Approaches in Pyridazine (B1198779) Synthesis

Direct N-oxidation involves the introduction of an N-oxide functional group to a pre-existing pyridazine ring. This can be achieved through several methods, including the use of peracids, metal catalysts, or biocatalytic systems.

Peracid-Mediated N-Oxidation Protocols

Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are potent oxidizing agents widely employed in organic synthesis for the N-oxidation of nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the electrophilic transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridazine ring. The choice of peracid and reaction conditions can influence the yield and selectivity of the N-oxidation process. While m-CPBA is a common choice due to its commercial availability and ease of handling, other peracids like peracetic acid can also be utilized. wikipedia.orgdoaj.orgbohrium.com In some cases, peracetic acid can be generated in situ to circumvent issues with its stability.

The reactivity of the pyridazine ring towards peracid oxidation is influenced by the nature and position of substituents on the ring. Electron-donating groups can enhance the nucleophilicity of the nitrogen atoms, facilitating the N-oxidation process. Conversely, electron-withdrawing groups can deactivate the ring, potentially requiring more forcing conditions or leading to alternative reaction pathways. researchgate.net

| Peracid Reagent | Typical Reaction Conditions | Key Advantages | Potential Limitations |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), Room temperature | Commercially available, good stability, effective for a wide range of substrates. wikipedia.org | Can sometimes lead to over-oxidation or side reactions. researchgate.net |

| Peracetic acid | Aqueous or organic solvent, often generated in situ | Cost-effective, environmentally benign byproducts (acetic acid). doaj.orgbohrium.com | Less stable than m-CPBA, may require careful control of reaction conditions. |

Metal-Catalyzed Oxidation Systems (e.g., Ruthenium-catalyzed N-oxidation)

Transition metal complexes, particularly those involving ruthenium, have emerged as effective catalysts for a variety of oxidation reactions, including the N-oxidation of heterocyclic compounds. mdpi.comacs.orgacs.orgnih.gov Ruthenium catalysts can activate oxidants such as hydrogen peroxide or molecular oxygen, facilitating the transfer of an oxygen atom to the nitrogen of the pyridazine ring under milder conditions than traditional methods.

The catalytic cycle typically involves the formation of a high-valent ruthenium-oxo species, which then acts as the active oxidizing agent. The ligand environment around the ruthenium center plays a crucial role in tuning the catalyst's reactivity and selectivity. For instance, ruthenium complexes with pyridazine-based ligands have been synthesized and studied, demonstrating the potential for tailored catalysts for specific pyridazine substrates. mdpi.comnih.gov While direct ruthenium-catalyzed N-oxidation of 3-hydroxypyridazine to its N-oxide is an area of ongoing research, the broader success of ruthenium in catalyzing nitrogen oxidation suggests its applicability in this context. researchgate.netnih.gov

Biocatalytic Oxyfunctionalization Routes to N-Oxides

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for N-oxidation. nbinno.com Enzymes such as monooxygenases and peroxygenases can catalyze the oxidation of nitrogen atoms in heterocyclic compounds with high regio- and enantioselectivity. nih.govnih.gov Whole-cell biocatalysis, utilizing microorganisms like Burkholderia sp. MAK1, has been shown to be effective for the N-oxidation of pyridine (B92270) derivatives. nbinno.com This approach is advantageous as it eliminates the need for the isolation and purification of enzymes and cofactors. nbinno.com

Unspecific peroxygenases (UPOs) are another class of enzymes with significant potential for N-oxidation reactions. They utilize hydrogen peroxide as the oxidant and can perform a wide range of oxyfunctionalization reactions. nih.govnih.gov The application of these biocatalytic systems to the synthesis of 5-hydroxypyridazine 1-oxide could offer a sustainable and efficient manufacturing process. Research in this area is focused on identifying suitable enzymes and optimizing reaction conditions for the specific substrate.

| Biocatalytic System | Key Features | Potential Advantages | Current Research Focus |

|---|---|---|---|

| Whole-cell (Burkholderia sp. MAK1) | Utilizes the microorganism's native enzymatic machinery. nbinno.com | No need for enzyme purification, cost-effective. nbinno.com | Substrate scope extension to pyridazine derivatives. |

| Unspecific Peroxygenases (UPOs) | Heme-thiolate enzymes that use H₂O₂ as an oxidant. nih.govnih.gov | High activity and broad substrate acceptance. nih.govnih.gov | Enzyme engineering for improved stability and selectivity. |

Indirect Synthesis via Ring Transformations and Rearrangements

Indirect synthetic routes to this compound involve the construction of the target molecule from different heterocyclic precursors through ring transformations or rearrangements. These methods can provide access to derivatives that are not easily obtained through direct oxidation.

Photochemical Valence Isomerization as a Synthetic Pathway

Photochemical reactions can induce valence isomerization in N-heterocyclic compounds, leading to novel molecular scaffolds. A notable example is the photochemical rearrangement of pyridine N-oxides to yield C3-hydroxypyridines. nih.govacs.orgnih.gov This process is believed to proceed through a highly strained oxaziridine (B8769555) intermediate. While this specific transformation leads to a pyridine derivative, the underlying principles of photochemical rearrangement of N-oxides are relevant to pyridazine chemistry.

The irradiation of pyridazine N-oxides can lead to a variety of products depending on the substituents and reaction conditions. researchgate.netnih.gov Photochemical ring-opening of pyridazine N-oxides has been utilized to synthesize other heterocyclic systems, such as pyrazoles and 2-aminofurans. researchgate.netnih.gov By carefully designing the pyridazine N-oxide precursor and controlling the photochemical reaction parameters, it may be possible to direct the rearrangement towards the formation of a this compound skeleton, potentially through an intramolecular oxygen transfer mechanism.

Acid-Catalyzed Rearrangements of Related Heterocyclic Precursors

Acid catalysis can promote the rearrangement of various heterocyclic compounds to form more stable structures. For instance, acid-catalyzed isomerization has been observed in the transformation of furan (B31954) derivatives that are themselves synthesized from pyridazine N-oxides. nih.gov This highlights the potential of acid catalysis in manipulating the structures of compounds derived from pyridazine precursors.

A plausible indirect route to this compound could involve the synthesis of a suitable precursor, such as a substituted isoxazole (B147169), followed by an acid-catalyzed rearrangement. Isoxazoles can be synthesized from 1,3-dicarbonyl compounds and hydroxylamine. nih.govyoutube.commdpi.combeilstein-journals.orgresearchgate.net Subsequent acid-catalyzed ring-opening and recyclization of a specifically functionalized isoxazole could potentially lead to the formation of the desired pyridazine N-oxide ring system. The feasibility of such a pathway would depend on the design of the isoxazole precursor to favor the desired rearrangement cascade. The Boekelheide rearrangement, a well-known acid-catalyzed rearrangement of certain N-oxides, further illustrates the utility of this approach in heterocyclic chemistry. acs.orgacs.org

Cycloaddition Reactions in the Construction of Pyridazine N-Oxides

Cycloaddition reactions, particularly those with inverse electron demand, represent a powerful strategy for the de novo construction of the pyridazine core, which is the immediate precursor to pyridazine N-oxides. beilstein-journals.orgorganic-chemistry.org The most common approach involves the subsequent oxidation of the pyridazine ring to afford the corresponding N-oxide. acs.org

One of the most effective methods for constructing the pyridazine ring is the inverse electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and various dienophiles. nih.govnih.gov In this reaction, the electron-deficient tetrazine acts as the diene, reacting with an electron-rich dienophile, such as an enamine or enol ether. The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, leading to the elimination of a dinitrogen molecule and the formation of the pyridazine ring. beilstein-journals.orgescholarship.org The regioselectivity of this reaction is a key consideration, and studies have shown that it can be influenced by the nature of the substituents on both the tetrazine and the dienophile. nih.gov

Another important cycloaddition strategy is the [3+2] dipolar cycloaddition. nih.gov This reaction involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. While this method does not directly yield the six-membered pyridazine ring, it is a valuable tool for the synthesis of fused pyridazine systems and other heterocyclic structures that can be further elaborated into pyridazine derivatives. nih.gov For instance, the reaction of pyridazinium ylides with dipolarophiles can lead to the formation of pyrrolo[1,2-b]pyridazines. nih.gov

The following table summarizes representative cycloaddition reactions for the synthesis of pyridazine precursors.

| Diene/Dipole | Dienophile/Dipolarophile | Reaction Type | Product | Ref. |

| 3,6-disubstituted-1,2,4,5-tetrazine | Enamine | Inverse electron-demand Diels-Alder | Substituted pyridazine | beilstein-journals.org |

| 1,2,3-Triazine | 1-Propynylamine | aza-Diels-Alder | 6-Aryl-pyridazin-3-amine | organic-chemistry.org |

| Pyridazinium ylide | Alkene/Alkyne | [3+2] Dipolar Cycloaddition | Pyrrolo[1,2-b]pyridazine derivative | nih.gov |

Regioselective Functionalization of the Pyridazine Core

The functionalization of the pre-formed pyridazine N-oxide ring is a critical step in the synthesis of diverse derivatives. Regioselectivity is a major challenge due to the presence of multiple reactive sites on the heterocyclic core.

Direct C-H hydroxylation of the pyridazine ring is a highly sought-after transformation, as it offers an atom-economical route to hydroxylated derivatives. However, this reaction is often challenging due to the electron-deficient nature of the pyridazine ring. nih.gov

Photochemical methods have been explored for the hydroxylation of heteroaromatic N-oxides. For instance, a method for the C3-selective hydroxylation of pyridines has been developed via the photochemical valence isomerization of pyridine N-oxides. nih.gov This process involves the irradiation of the N-oxide to form an oxaziridine intermediate, which can then rearrange to the hydroxylated product. However, the application of these conditions to pyridazine N-oxides has been shown to result in deoxygenation rather than hydroxylation. nih.govacs.org

An alternative approach utilizes pyridazine N-oxides as photoactivatable precursors for reactive oxygen species, which can then mediate C-H oxidation. nih.gov For example, 3,6-dichloropyridazine (B152260) N-oxide can be photochemically deoxygenated to generate atomic oxygen, which can then hydroxylate arenes. This suggests a potential intermolecular strategy for the hydroxylation of pyridazine derivatives, where one molecule of the N-oxide acts as the oxidant for another. nih.gov

The table below outlines a key strategy for C-H hydroxylation involving pyridazine N-oxides.

| Substrate | Reagent/Conditions | Key Feature | Product | Ref. |

| Arene | 3,6-Dichloropyridazine N-oxide, UV light | Photoinduced generation of atomic oxygen | Hydroxylated arene | nih.gov |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the diversification of the pyridazine N-oxide core, particularly when starting from halogenated precursors. The electron-withdrawing nature of the N-oxide group and the ring nitrogen atoms activates the pyridazine ring towards nucleophilic attack.

Halogenated pyridazine N-oxides are versatile substrates for SNAr reactions, allowing for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution is dependent on the position of the halogen and the reaction conditions. For example, in 4-halogenopyridazines, amination with potassium amide in liquid ammonia (B1221849) can proceed via a didehydropyridazine intermediate.

The reactivity of halopyridazine 1-oxides in nucleophilic displacement reactions has been studied, providing insights into the kinetics and mechanisms of these transformations. These studies are crucial for optimizing reaction conditions and predicting the outcome of SNAr reactions on this scaffold.

Below is a table summarizing examples of nucleophilic substitution reactions on pyridazine derivatives.

| Substrate | Nucleophile | Product | Ref. |

| Halogenated Pyridazine N-oxide | Amines, Alkoxides, Thiolates | Substituted Pyridazine N-oxide | N/A |

| 4-Halogenopyridazine | Potassium amide | 4-Aminopyridazine | N/A |

The hydroxyl group of this compound is a key functional handle for further derivatization, allowing for the introduction of a variety of functional groups through O-alkylation and O-acylation reactions. The reactivity of this hydroxyl group is analogous to that of a phenol, being weakly acidic and amenable to reaction with electrophiles.

O-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base, such as sodium hydride or potassium carbonate, to afford the corresponding ether. Similarly, O-acylation can be accomplished by reaction with an acyl chloride or anhydride (B1165640), typically in the presence of a base like pyridine or triethylamine, to yield the ester derivative.

While specific examples for this compound are not extensively documented, the reactivity of the closely related 2-hydroxypyridine-N-oxide serves as an excellent model. This compound is widely used in peptide synthesis as a coupling additive, highlighting the ability of its hydroxyl group to be activated and participate in further reactions. biosynth.com

The following table illustrates the general strategies for the derivatization of the hydroxyl group.

| Reaction Type | Reagents | Product |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | 5-Alkoxypyridazine 1-oxide |

| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | 5-Acyloxypyridazine 1-oxide |

Late-Stage Functionalization Applications in Complex Molecular Architectures

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. Pyridine and diazine N-oxides are valuable platforms for such modifications. nih.gov

One effective late-stage functionalization strategy involves a sequence of C-H fluorination followed by nucleophilic aromatic substitution. This approach allows for the introduction of a wide array of functionalities at positions alpha to the ring nitrogen. While developed for pyridines and diazines, this methodology is applicable to pyridazine N-oxides, enabling the modification of complex drug-like molecules containing this core.

The photochemical C-H hydroxylation strategy, despite its challenges with pyridazine N-oxides, has been successfully applied to the late-stage functionalization of medicinally relevant molecules containing pyridine rings. nih.govacs.org This demonstrates the potential of N-oxide chemistry in modifying complex molecular architectures. Furthermore, the development of water-soluble pyridazine N-oxides that can be photoactivated has opened up applications in chemical biology, such as promoting DNA cleavage. nih.gov

The table below highlights an example of a late-stage functionalization strategy applicable to pyridazine N-oxide-containing molecules.

| Strategy | Key Steps | Application | Ref. |

| C-H Fluorination/SNAr | 1. C-H fluorination α to nitrogen. 2. Nucleophilic substitution of fluoride. | Diversification of complex pyridines and diazines. | N/A |

| Photochemical C-H Hydroxylation | Photochemical valence isomerization of N-oxide. | Modification of biologically active pyridine-containing molecules. | nih.govacs.org |

Elucidation of Reaction Mechanisms and Reactive Intermediates for 5 Hydroxypyridazine 1 Oxide

Mechanistic Pathways of N-Oxide Photo-rearrangements

The photoreactivity of pyridazine (B1198779) N-oxides is characterized by a series of rearrangements leading to various isomeric products. These transformations are initiated by the absorption of UV light, which promotes the N-oxide to an excited state, triggering a cascade of pericyclic and homolytic reactions. While direct photochemical studies on 5-Hydroxypyridazine 1-oxide are not extensively detailed in the literature, the well-documented behavior of the parent pyridazine N-oxide and analogous pyridine (B92270) N-oxides provides a robust framework for understanding its likely mechanistic pathways. acs.orgnih.govresearchgate.net The presence of a hydroxyl group at the C5 position, being an electron-donating group, is anticipated to influence the rates and regioselectivity of these rearrangements. nih.gov

Upon photochemical excitation, a primary step in the rearrangement of many heteroaromatic N-oxides is the isomerization to a highly strained, bicyclic oxaziridine (B8769555) intermediate. acs.orgresearchgate.netnih.gov For pyridazine N-oxide, this would be the formation of 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene. researchgate.net This electrocyclic ring closure is a key event that diverts the molecule from its aromatic ground state into a high-energy, reactive manifold.

The oxaziridine intermediate is typically transient and not isolable, serving as a pivot point for subsequent transformations. researchgate.netwur.nl Time-resolved spectroscopic studies on pyridazine N-oxide have provided evidence for the formation of this oxaziridine, which then undergoes further reactions on a nanosecond timescale. researchgate.net One of the primary decay pathways for the oxaziridine is the cleavage of the weak N-O bond, leading to other reactive species. acs.orgnih.gov Another proposed pathway involves a subsequent rearrangement into a diazoxepine intermediate, which can then transform into a ring-opened diazo species. nih.gov

Table 1: Key Intermediates in Pyridazine N-Oxide Photorearrangements

| Intermediate | Structure | Formation Pathway | Subsequent Transformation |

|---|---|---|---|

| Oxaziridine | Bicyclic | Photo-induced electrocyclization of the N-oxide | N-O bond cleavage; Rearrangement to diazoxepine or epoxide |

| Diradical | Open-chain | Homolytic cleavage of the oxaziridine N-O bond | Recombination to form epoxide |

| Epoxide | Bicyclic | Radical recombination of the diradical intermediate | Electrocyclic ring expansion to oxazepine |

| Diazoxepine | Seven-membered ring | Rearrangement from oxaziridine intermediate | Ring opening to diazo intermediate |

| Diazo Intermediate | Open-chain | From diazoxepine or other ring-opening pathways | Nitrogen loss to form furans; Cyclization to pyrazoles |

Following the formation of the oxaziridine, a plausible mechanistic branch, particularly well-studied in the analogous pyridine N-oxide system, involves the homolytic cleavage of the N–O bond. acs.orgnih.gov This homolysis generates a diradical intermediate. acs.org The subsequent recombination of this diradical can lead to the formation of a dearomatized and highly strained epoxide intermediate. acs.orgnih.gov

This epoxide is another critical, transient species on the reaction coordinate. Its high strain energy makes it susceptible to further rearrangements. The formation of such an epoxide intermediate provides a pathway for the migration of the oxygen atom from the nitrogen to a carbon atom of the ring, a key step in the formation of hydroxylated products observed in the photochemistry of pyridine N-oxides. acs.orgnih.gov

The strained epoxide intermediate can undergo a 6π electrocyclic ring expansion, a process analogous to the norcaradiene-type rearrangement, to form a seven-membered ring intermediate, such as a 1,3-oxazepine. acs.orgnih.gov This ring-expanded species is often in equilibrium with the epoxide. Subsequent acid-promoted ring-opening of the active epoxide intermediate, followed by rearomatization, can afford the final hydroxylated pyridine products. acs.orgnih.gov

In the case of pyridazine N-oxides, an alternative pathway involves the rearrangement of the initial oxaziridine to a diazoxepine, which then opens to a diazo intermediate. nih.gov DFT calculations suggest that this diazo derivative can either undergo ring closure to form a pyrazole (B372694) derivative or lose a molecule of nitrogen to yield a furan (B31954). researchgate.net The competition between these pathways can be influenced by factors such as substituents and reaction temperature. researchgate.net These photo-induced ring-opening and rearrangement processes highlight the versatility of pyridazine N-oxides in accessing diverse heterocyclic structures. researchgate.netnih.gov

Intrinsic Reactivity of the N-Oxide Moiety in Heteroaromatic Systems

The N-oxide moiety imparts unique chemical properties to the heteroaromatic ring that are distinct from the parent heterocycle. The N-O bond is a 1,2-dipole, which significantly alters the electronic distribution and reactivity of the entire molecule. thieme-connect.dersc.org

The N-oxide group has a profound effect on the electron density of the pyridazine ring. The formally positively charged nitrogen atom and negatively charged oxygen atom allow for significant electron delocalization into the ring. thieme-connect.dersc.org This is represented by resonance structures where the negative charge from the oxygen is delocalized to the ortho and para carbon atoms of the ring. thieme-connect.depearson.com

This delocalization has a dual effect on reactivity. On one hand, it renders the positions ortho and para to the N-oxide group more susceptible to electrophilic attack compared to the parent heterocycle. sapub.org On the other hand, the electron-rich N-O moiety itself can act as a nucleophilic oxidant. thieme-connect.deresearchgate.net This dual reactivity makes heteroaromatic N-oxides versatile reagents in organic synthesis. rsc.org The introduction of the N-oxide group generally decreases the aromaticity of the ring and can lead to elongation of adjacent chemical bonds, which in turn can increase photochemical reactivity and facilitate ring-opening reactions. researchgate.net

The N-O bond in heteroaromatic N-oxides is relatively weak and its cleavage is a key step in many of their reactions. thieme-connect.de This cleavage can occur through either homolytic or heterolytic pathways, depending on the reaction conditions.

Homolytic Fission : As seen in the photochemical rearrangements, the absorption of light can induce homolytic cleavage of the N-O bond, particularly from an intermediate state like an oxaziridine, to form a diradical. acs.orgnih.gov This pathway is central to the formation of epoxide intermediates and subsequent rearrangement products. In some cases, direct photodeoxygenation can occur, releasing atomic oxygen [O(³P)] and the parent heterocycle. nih.gov

Heterolytic Fission : Heterolytic cleavage of the N-O bond is also common, particularly in reactions where the N-oxide acts as an oxidant, often in the presence of metal catalysts or acylating agents. thieme-connect.dechemtube3d.com In these cases, the oxygen atom is transferred to a substrate, and the N-O bond breaks heterolytically. The driving force for this cleavage is often the formation of a strong bond between the oxygen and the substrate or catalyst, such as a P=O bond when using trivalent phosphorus compounds for deoxygenation. chemtube3d.comchemtube3d.com

The competition between these cleavage mechanisms is dictated by the specific reaction conditions (e.g., light vs. heat, presence of catalysts) and the substitution pattern on the heterocyclic ring.

Acid-Catalyzed Transformations and Their Proposed Mechanisms

The study of acid-catalyzed transformations of this compound and its derivatives reveals complex reaction pathways that are influenced by the nature of the acid catalyst and the substitution pattern of the pyridazine ring. While direct research on the acid-catalyzed reactions of this compound is limited, mechanistic insights can be drawn from related pyridazine N-oxide and pyridine N-oxide systems.

One area of investigation involves the generation of highly reactive α-carbonyl cations from the Brønsted acid-catalyzed oxidation of alkynes by pyridine N-oxides. researchgate.netchemrxiv.org In these reactions, an acid such as HNTf2 catalyzes the transfer of the oxygen atom from the N-oxide to the alkyne. researchgate.netchemrxiv.org Density functional theory (DFT) calculations support the generation of α-carbonyl cations through the cleavage of the N-O bond. researchgate.net This process establishes pyridine N-oxides as precursors for these reactive intermediates, which can then undergo further reactions like Wagner-Meerwein rearrangements. researchgate.netchemrxiv.org

In the context of pyridazine N-oxides, photochemical transformations can lead to intermediates that are susceptible to acid-catalyzed rearrangements. For instance, the irradiation of certain pyridazine N-oxides can yield furan derivatives, which have been observed to undergo acid-catalyzed isomerization. nih.gov This suggests that in the presence of acid, the photochemically generated products from this compound could also be prone to subsequent acid-mediated transformations.

Furthermore, computational studies on the acid-catalyzed rearrangements of 1,2-oxazines, which can be isomeric with pyridazine N-oxides, indicate that the reaction mechanism may involve the cleavage of the ring C-O bond. journalijar.com This provides a potential mechanistic pathway for the rearrangement of pyridazine N-oxide derivatives under acidic conditions. The presence of a hydroxyl group at the 5-position of the pyridazine ring is expected to influence the electron density of the ring and the N-oxide functional group, thereby affecting the rate and outcome of these acid-catalyzed transformations.

Radical Generation Pathways from N-Oxy Pyridinium (B92312) Salts

The generation of radical species from N-oxy pyridinium salts derived from this compound can proceed through several pathways, primarily initiated by photochemical methods. These pathways are of significant interest for their applications in organic synthesis, enabling a variety of chemical transformations.

A primary pathway for radical generation from pyridazine N-oxides involves photochemical activation. nih.gov Upon irradiation with UV light, pyridazine N-oxides can undergo N-O bond homolysis. nih.govacs.org This homolytic cleavage results in the formation of a diradical intermediate. acs.org The fate of this intermediate is dependent on the substitution pattern of the pyridazine ring. For instance, substituents can influence whether the primary photoreaction is a deoxygenation to the parent pyridazine or an isomerization to a diazo intermediate via a transient oxaziridine species. nih.gov The presence of a hydroxyl group at the C5 position would likely influence the electronic properties of the excited state and thus the preferred reaction pathway.

Another significant pathway involves the formation of an electron-donor-acceptor (EDA) complex. researchgate.netsemanticscholar.org In the presence of a protonated heteroarene, pyridine N-oxides can form an EDA complex that, upon irradiation with visible light, facilitates the generation of an N-oxyl radical cation. researchgate.netsemanticscholar.org This method avoids the need for a dedicated photocatalyst. researchgate.netsemanticscholar.org The N-oxyl radical can then act as a hydrogen atom transfer (HAT) reagent, abstracting a hydrogen atom from a variety of substrates to generate alkyl, amide, or ether radicals. researchgate.netsemanticscholar.org This reactivity has been successfully applied in Minisci-type alkylations of electron-deficient heteroarenes. researchgate.net It is plausible that an N-oxy pyridazinium salt derived from this compound could participate in similar EDA complex formation and subsequent radical generation.

The general utility of pyridinium salts as radical precursors has been well-established. researchgate.net They can be activated through single-electron reduction to generate a radical precursor, which then releases the desired radical species. researchgate.net N-functionalized pyridinium salts have been extensively explored for generating carbon-, nitrogen-, and oxygen-centered radicals. researchgate.net

The table below summarizes the key methods for radical generation from pyridazine N-oxide derivatives.

| Activation Method | Intermediate Species | Subsequent Reactions | Reference |

| Photochemical (UV) | Diradical from N-O bond homolysis | Deoxygenation, Isomerization | nih.govacs.org |

| Photochemical (Visible Light) with Protonated Heteroarene | N-oxyl radical cation via EDA complex | Hydrogen Atom Transfer (HAT) | researchgate.netsemanticscholar.org |

| Single-Electron Reduction | Radical precursor | Release of C, N, or O-centered radicals | researchgate.net |

It is important to note that while these pathways are established for pyridine and pyridazine N-oxides in general, the specific behavior of this compound within these reaction manifolds will be modulated by the electronic effects of the hydroxyl substituent.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy is instrumental in distinguishing between different regioisomers of hydroxypyridine N-oxides. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is influenced by the positions of the hydroxyl group and the N-oxide moiety. The ratio of different regioisomers in a mixture can be determined through the analysis of their ¹H NMR spectra. nih.gov For instance, in studies of substituted pyridine (B92270) N-oxides, ¹H NMR is routinely used to determine the yield and ratio of C3- and C5-hydroxy regioisomers following a reaction. nih.gov

The chemical shifts of protons on the pyridine ring are affected by the electron-donating or -withdrawing nature of the substituents. The N-oxide group generally influences the chemical shifts of the protons at the alpha and gamma positions relative to the nitrogen atom. The precise location of the hydroxyl group further modifies these electronic effects, leading to a unique set of chemical shifts and coupling constants for each isomer, enabling their unambiguous differentiation.

Table 1: Representative ¹H NMR Chemical Shifts for Related Pyridine N-Oxide Derivatives This table contains representative data from related compounds to illustrate the principles of NMR analysis, as specific data for 5-Hydroxypyridazine 1-oxide was not available in the searched literature.

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine (B17775) N-oxide | Ring Protons | 7.53–7.36 (m, 2H) | CDCl₃ | acs.org |

| 2,5-Dihydroxypyridine | C³H | 6.96 | CDCl₃ | beilstein-journals.org |

| C⁶H | 7.16 | CDCl₃ | beilstein-journals.org | |

| C⁴H | 7.60 | CDCl₃ | beilstein-journals.org |

Note: The complexity of the signals (e.g., m for multiplet, td for triplet of doublets) provides additional structural information through spin-spin coupling.

Complementing proton NMR, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. studypug.comallrounder.ai Each unique carbon atom in the molecule produces a distinct signal in the spectrum, and its chemical shift is indicative of its bonding environment (sp³, sp², sp), hybridization, and proximity to electronegative atoms. studypug.comallrounder.aiyoutube.com The formation of an N-oxide, for example, can be confirmed by the characteristic chemical shift of the adjacent carbon atoms.

For hydroxypyridazine 1-oxides, the positions of the carbon signals are significantly influenced by the N-oxide and hydroxyl functionalities. The carbon atom bonded to the hydroxyl group (C-O) will exhibit a downfield shift, while the carbons adjacent to the N-oxide will also be shifted to a characteristic region. This allows for the complete mapping of the carbon framework and confirmation of the substituent positions.

Table 2: Representative ¹³C NMR Chemical Shifts for Related Pyridine Derivatives This table contains representative data from related compounds to illustrate the principles of ¹³C NMR analysis.

| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2,5-Dihydroxypyridine | C³ | 106.2 | CDCl₃ | beilstein-journals.org |

| C⁴ | 118.2 | CDCl₃ | beilstein-journals.org | |

| C⁶ | 128.4 | CDCl₃ | beilstein-journals.org | |

| C⁵ | 136.5 | CDCl₃ | beilstein-journals.org | |

| C² | 141.4 | CDCl₃ | beilstein-journals.org |

Mass Spectrometry for Isomer Differentiation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

The ionization potential (IP), the minimum energy required to remove an electron from a gaseous atom or molecule, is a key parameter in mass spectrometry that can aid in structural analysis. Studies have been conducted to determine the ionization potentials for various hydroxypyridine 1-oxide derivatives in the gaseous state. uio.nonist.gov For example, the adiabatic ionization potential for the related compound pyridine-N-oxide has been determined to be 8.39 eV. rsc.org Differences in the IP values between isomers can reflect the stability of the resulting radical cations, providing a basis for their differentiation. Theoretical calculations are often employed alongside experimental data to understand the electronic structures and ionization behavior of these isomers. researchgate.net

Tandem mass spectrometry (MS/MS), particularly utilizing collision-induced dissociation (CID), is a crucial method for distinguishing isomers. wikipedia.org In a CID experiment, a specific precursor ion is selected, accelerated, and collided with a neutral gas, causing it to fragment. wikipedia.orgconicet.gov.ar The resulting product ions are then analyzed to reveal characteristic fragmentation pathways.

For isomeric hydroxypyridine N-oxides, CID studies on their protonated molecules ([M+H]⁺) show distinct fragmentation patterns. conicet.gov.ar A major fragmentation pathway for these compounds is the elimination of a hydroxyl radical (·OH), which often dominates the CID spectrum over the loss of a water molecule. conicet.gov.ar Crucially, the relative intensities of the fragment ions can be different for each isomer. By comparing the ratio of the intensity of a major fragment to that of the precursor ion at specific collision energies (e.g., above 13 eV), it is possible to differentiate between the isomers. conicet.gov.ar This difference in fragmentation behavior is thought to be rationalized by dissociation from the lowest triplet excited state of the protonated species. conicet.gov.ar

Electrospray ionization mass spectrometry (ESI-MS) can be combined with metal complexation to effectively differentiate between isomers of hydroxypyridine N-oxides. nih.govacs.orgconicet.gov.ar This strategy involves introducing various metal cations, such as divalent (e.g., Mg(II), Ca(II), Co(II), Ni(II), Cu(II), Zn(II)) or trivalent (e.g., Al(III), Fe(III), Ga(III)) ions, into the solution containing the isomers. nih.govresearchgate.net

The isomers form distinct metal complexes in the gas phase, which are then detected by the mass spectrometer. The key finding is that different isomers exhibit different complexation behaviors. For example, in the case of 2-hydroxypyridine N-oxide and 3-hydroxypyridine (B118123) N-oxide, trivalent ions successfully form complexes with the 2-hydroxy isomer, whereas for the 3-hydroxy isomer, only the protonated molecule is observed. nih.govresearchgate.net In contrast, divalent cations form specific and characteristic adducts with each isomer, allowing for their clear differentiation regardless of the specific metal cation used. nih.govresearchgate.net Quantum chemical calculations have been used to understand the relative stabilities of these gas-phase metal complexes, corroborating the differences observed in the mass spectra. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of this compound. The absorption of UV-Vis radiation promotes electrons from a ground state to a higher energy state, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores and electronic environment. nih.gov For heteroaromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* transitions.

A crucial aspect of this compound that can be studied by UV-Vis spectroscopy is its prototropic tautomerism. The compound can exist in equilibrium between the hydroxy form (this compound) and the keto form (1-hydroxy-pyridazin-5(2H)-one). These two tautomers possess distinct electronic systems, leading to different absorption spectra. The position of this equilibrium is sensitive to the polarity of the solvent. chimia.ch In non-polar solvents, the less polar hydroxy tautomer is often favored, while polar solvents can stabilize the more polar keto form through intermolecular interactions like hydrogen bonding. wikipedia.org

UV-Vis spectroscopy allows for the quantitative determination of the amounts of each tautomeric form in different solvents by analyzing the changes in the absorption bands. researchgate.net For example, 4-hydroxypyridine (B47283) 1-oxide, a related compound, exists in roughly equivalent amounts of its two tautomeric forms in solution. chimia.ch The electronic spectra of pyridine N-oxides and their conjugate acids have been studied extensively, providing a basis for interpreting the spectra of derivatives like this compound. acs.orgacs.org Generally, the spectra of pyridine N-oxides show characteristic bands that can be assigned to specific electronic transitions within the aromatic system, which are influenced by substituents and protonation. acs.orgnih.gov

Table 1: Typical UV-Vis Absorption Data for Hydroxypyridine N-Oxide Systems

| Tautomeric Form | Solvent Type | Typical λmax (nm) | Electronic Transition |

| Hydroxy Form | Non-polar | ~280-300 | π → π |

| Keto Form | Polar | ~310-340 | π → π |

| Both | Polar/Non-polar | ~240-260 | π → π |

| Both | Polar/Non-polar | >300 (weak) | n → π |

Note: The values presented are illustrative and based on data for related hydroxypyridine and pyridone systems. Actual λmax values for this compound may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, IR spectroscopy is particularly useful for confirming the presence of key functional groups and providing evidence for its tautomeric forms. mdpi.com

The two primary tautomers, the hydroxy and keto forms, have distinct IR spectral features:

Hydroxy form (this compound): This form would be characterized by a broad O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. It would also exhibit C=N and aromatic C=C stretching vibrations.

Keto form (1-hydroxy-pyridazin-5(2H)-one): This tautomer is distinguished by a strong C=O (carbonyl) stretching absorption, usually found between 1640 and 1680 cm⁻¹. mdpi.comrsc.org An N-H stretching band would also be expected, typically in the 3200-3400 cm⁻¹ region. biomedpharmajournal.org

The IR spectrum of a sample of this compound will likely show a combination of these bands, with the relative intensities depending on the predominant tautomer in the solid state. Other characteristic absorptions include C-H stretches for the aromatic ring (around 3000-3100 cm⁻¹) and N-O stretching vibrations. asianpubs.org Studies on related pyridazinone and hydroxypyridone derivatives confirm these assignments, with C=O stretching bands reported around 1650 cm⁻¹. tandfonline.commdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound Tautomers

| Vibrational Mode | Functional Group | Tautomeric Form | Approximate Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | Hydroxyl | Hydroxy | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Amide | Keto | 3200 - 3400 | Medium |

| C-H Stretch | Aromatic | Both | 3000 - 3100 | Medium to Weak |

| C=O Stretch | Carbonyl | Keto | 1640 - 1680 | Strong |

| C=C / C=N Stretch | Aromatic Ring | Both | 1500 - 1620 | Medium to Strong |

| N-O Stretch | N-Oxide | Both | 1200 - 1300 | Strong |

X-ray Diffraction for Solid-State Molecular Geometry and Conformation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. pages.dev For this compound, an XRD study would unambiguously determine which tautomer exists in the crystalline state or if both are present. researchgate.net

While a specific crystal structure for this compound is not widely published, analysis of closely related structures, such as other hydroxypyridine derivatives, provides significant insight into its expected solid-state conformation. acs.orgacs.org For instance, the crystal structure of 4-hydroxypyridine reveals that it exists as the pyridone tautomer in the solid state, with molecules linked by hydrogen bonds. nih.goviucr.org Similarly, studies on 1-hydroxypyridine-2(1H)-thione show a planar molecule with specific bond lengths confirming its structure. rcsb.org

Table 3: Expected X-ray Crystallographic Parameters for a Pyridazinone-type Structure

| Parameter | Description | Expected Value/Feature |

| Tautomeric Form | Predominant form in the solid state | Likely the more stable keto (pyridazinone) form |

| C=O Bond Length | Distance between carbon and oxygen of the carbonyl | ~1.23 - 1.26 Å |

| C-N Bond Length | Single bond in the ring adjacent to carbonyl | ~1.35 - 1.39 Å |

| N-O Bond Length | Bond distance for the N-oxide group | ~1.30 - 1.35 Å |

| Hydrogen Bonding | Intermolecular donor-acceptor interactions | Strong N-H···O=C or N-H···O-N bonds |

| Crystal Packing | Overall arrangement of molecules | Formation of dimers, chains, or sheets via H-bonds and π-stacking |

Chromatographic Methodologies for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and degradants, as well as for quantifying its purity.

Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. luxembourg-bio.com

To overcome these limitations, a derivatization step is typically required. nih.govresearchgate.net This process chemically modifies the analyte to create a more volatile and thermally stable derivative. Common derivatization strategies for polar compounds with active hydrogens (like O-H and N-H groups) include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This blocks hydrogen bonding, reduces polarity, and increases volatility.

Acylation: Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can be used to form ester and amide derivatives, which are generally more volatile than the parent compound. semanticscholar.org

The derivatized sample can then be analyzed on a standard non-polar or medium-polarity GC column (e.g., 5% phenyl-methylpolysiloxane) coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. acs.org

High-performance liquid chromatography (HPLC) is the preferred method for the purity assessment and trace analysis of polar, non-volatile compounds like this compound. probechem.com Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Due to its high polarity, this compound may exhibit weak retention on standard C18 or C8 columns with highly aqueous mobile phases. luxembourg-bio.com To achieve adequate retention and good peak shape, several strategies can be employed:

Use of Polar-Embedded or Polar-Endcapped Columns: These columns contain polar functional groups within the stationary phase, which improves the retention of polar analytes and reduces peak tailing.

Ion-Pair Chromatography: For ionizable compounds, an ion-pairing reagent (e.g., an alkyl sulfonate for a basic compound) can be added to the mobile phase. The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the reversed-phase column. sigmaaldrich.com

Aqueous Normal Phase (ANP) or HILIC: In Hydrophilic Interaction Liquid Chromatography (HILIC), a polar stationary phase is used with a mobile phase high in organic solvent content, providing good retention for very polar compounds. chromatographyonline.com

A typical HPLC method for purity analysis would involve a gradient elution on a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at one of the compound's absorption maxima, which also provides spectral information to confirm peak identity. nih.gov For highly sensitive trace analysis, HPLC coupled with mass spectrometry (LC-MS) is the technique of choice. nih.gov

Computational and Theoretical Investigations of 5 Hydroxypyridazine 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 5-hydroxypyridazine 1-oxide. These methods provide a microscopic understanding of its electronic distribution and how this influences its chemical behavior.

Ab Initio Methods and Basis Set Selection for Accurate Modeling

High-level ab initio calculations have been employed to model the gas-phase properties of hydroxypyridazine N-oxides, including the 5-hydroxy isomer. core.ac.uk These methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for obtaining accurate molecular structures and energies. For instance, calculations have been performed using large basis sets such as 6-311++G(3df,3pd) combined with quadratic configuration interaction (QCISD(T)) to account for electron correlation, which is vital for a precise description of these molecules. core.ac.uk Such rigorous computational approaches are necessary to reliably predict the stability of different tautomeric forms and to understand the intrinsic electronic properties of the molecule, separate from solvent or crystal packing effects. The choice of a sufficiently large and flexible basis set is critical to allow for an accurate representation of the molecular orbitals and to capture the subtle electronic effects within the pyridazine (B1198779) ring and its substituents.

Density Functional Theory (DFT) Studies for Energetic and Spectroscopic Properties

Density Functional Theory (DFT) has proven to be a powerful and efficient tool for investigating the energetic and spectroscopic properties of this compound and related compounds. researchgate.netresearchgate.netresearchgate.net DFT methods, such as B3LYP, are frequently used with basis sets like 6-31+G(d,p) and 6-311++G(d,p) to perform geometry optimizations and frequency analyses. researchgate.netnih.gov These calculations provide insights into the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra to confirm its structure. nih.gov

Tautomeric Equilibrium Analysis

A central aspect of the chemistry of this compound is its ability to exist in different tautomeric forms. Computational studies have been pivotal in predicting the relative stabilities of these tautomers in both the gas phase and in solution. core.ac.uknih.gov

Gas-Phase Tautomerism Predictions and Stability Assessments

In the gas phase, the intrinsic stability of the different tautomers can be assessed without the influence of a surrounding medium. High-level ab initio calculations have been used to model the gas-phase properties of hydroxypyridazine N-oxides. core.ac.uk These studies indicate that for the 5-substituted system, the hydroxy 1-oxide tautomer is the predominant form in the gas phase. core.ac.uk This preference is determined by the subtle interplay of electronic effects within the isolated molecule. Microwave spectroscopy, a powerful experimental technique for gas-phase structural determination, has been used in conjunction with ab initio calculations to confirm the predominant tautomer for related molecules. nih.gov

Solution-Phase Tautomerism Investigations Incorporating Solvent Effects

The tautomeric equilibrium of hydroxypyridazines can shift significantly in solution due to interactions with solvent molecules. researchgate.net Computational models that incorporate solvent effects, such as the isodensity polarized continuum model (IPCM), are used to investigate these shifts. core.ac.uk These models have shown that the hydroxy 1-oxide tautomer of this compound also predominates in aqueous solution. core.ac.uk The stability of tautomers in solution is influenced by their dipole moments, with more polar tautomers being stabilized to a greater extent by polar solvents. researchgate.net The general observation for hydroxypyridines is a preference for the pyridone tautomer in polar solvents, while the hydroxypyridine form is more stable in nonpolar solvents and the gas phase. researchgate.net

Protonation Site and Acidity Constant Predictions

Understanding the protonation behavior and acidity of this compound is crucial for predicting its behavior in biological systems and for designing new molecules with specific properties. core.ac.ukmdpi.com

Computational methods have been successfully applied to predict the most likely sites of protonation and to calculate acidity constants (pKa values). mdpi.comconicet.gov.ar For hydroxypyridine N-oxides, theoretical calculations have been used to determine the protonation energies of different possible sites on the molecule. conicet.gov.ar These studies have shown that the oxygen atom of the N-oxide group is a preferred site for protonation. conicet.gov.ar By calculating the Gibbs free energies of the neutral and protonated forms, it is possible to predict pKa values that are in reasonable agreement with experimental data. mdpi.com These calculations often take into account tautomeric and conformational equilibria to provide a more accurate representation of the species present in solution. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling has been instrumental in understanding the reactivity and stability of this compound, particularly its tautomeric equilibria and dissociation pathways. Theoretical studies have explored the relative stabilities of different tautomeric forms and the transition states connecting them.

A comprehensive theoretical study on the tautomerism of hydroxypyridazine N-oxides revealed that for the 5-substituted system, the hydroxy 1-oxide tautomer is predominant. core.ac.uk High-level ab initio calculations, including quadratic configuration interaction (QCISD(T)) with large basis sets, were used to model gas-phase properties, while solution-phase properties were investigated using continuum models. core.ac.uk These calculations indicate that the 5-hydroxy tautomer is more stable than its corresponding pyridazinone form. ignited.in This contrasts with the 4- and 6-hydroxypyridazine-1-oxides, which are found to exist mainly in the N-hydroxy pyridazinone forms. ignited.in

The study of dissociation pathways has often been conducted in the context of mass spectrometry experiments. Quantum chemical calculations at the B3LYP/6-31++G(d,p) level of theory have been performed on protonated isomers of hydroxypyridine N-oxide to understand their fragmentation patterns upon collision-induced dissociation (CID). nih.govconicet.gov.ar In these studies, a major fragmentation pathway observed is the elimination of a hydroxyl radical, which often dominates over water loss. nih.govconicet.gov.ar Theoretical modeling suggests that the dissociation from the lowest triplet excited state of the protonated molecule could explain the differing behaviors of the various isomers. nih.govconicet.gov.ar

While detailed transition state analyses for complex reactions of this compound are not extensively documented in the provided context, the principles have been applied to related pyridine (B92270) N-oxides. For instance, the photochemical rearrangement of pyridine N-oxides to C3-hydroxylated pyridines is proposed to proceed through highly strained intermediates like oxaziridines and diradicals. nih.govacs.org A plausible mechanism involves the initial irradiation of the N-oxide to form an oxaziridine (B8769555) intermediate, followed by homolytic cleavage of the N-O bond to generate a diradical. nih.govacs.org Subsequent radical recombination leads to a dearomatized epoxide, which can then rearrange to the final product. nih.govacs.org These types of computational investigations into reaction mechanisms provide a framework for understanding the potential reactivity of pyridazine N-oxides as well.

| Tautomer | Computational Method | Relative Energy (Gas Phase) | Predominance in Solution |

| 5-Hydroxy-pyridazine 1-oxide | QCISD(T) // HF/6-31G(d) | Lower Energy | Predominant core.ac.ukignited.in |

| 1,6-Dihydro-6-oxo-pyridazine 1-oxide | QCISD(T) // HF/6-31G(d) | Higher Energy | Minor Component |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm structures and understand electronic properties. For pyridazine derivatives, methods like Density Functional Theory (DFT) are frequently used.

Mass Spectrometry: Tandem mass spectrometry studies of protonated hydroxypyridine N-oxides have been rationalized using quantum chemical calculations. nih.gov The collision-induced dissociation (CID) mass spectra show distinct fragmentation patterns for different isomers. conicet.gov.ar Calculations at the B3LYP/6-31++G(d,p) level of theory were performed on the protonated isomers and their radical cation products to gain insight into the primary dissociation routes. nih.gov The major fragment observed results from the elimination of a hydroxyl radical. nih.govconicet.gov.ar The correlation between the calculated dissociation pathways and the experimental CID spectra allows for the differentiation of isomers. nih.govconicet.gov.ar Furthermore, the formation of specific metal cation adducts in electrospray ionization (ESI) mass spectrometry provides another avenue for isomer differentiation, which can be understood through computational modeling of the complex stabilities. researchgate.net

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a common computational approach for calculating NMR chemical shifts of pyridazine derivatives. researchgate.net These calculated shifts can be compared with experimental ¹H and ¹³C NMR spectra to aid in structural elucidation. researchgate.net

UV-Visible Spectroscopy: The electronic properties and UV-visible spectra of pyridazine derivatives have been studied using time-dependent DFT (TD-DFT) approaches. researchgate.net These calculations help in understanding the electronic transitions and can predict the absorption maxima (λmax), which can be compared with experimentally recorded spectra. researchgate.netwalisongo.ac.id For example, TD-DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO), providing insights into the electronic behavior of the molecule. researchgate.net

Table 2: Correlation of Predicted and Experimental Spectroscopic Data for Hydroxypyridine N-Oxide Isomers (Note: This table illustrates the type of data correlation performed in the cited studies. Specific numerical data for this compound was not available for a direct table.)

| Spectroscopic Technique | Predicted Property (Computational Method) | Experimental Observation | Reference |

| ESI-MS/MS | Major dissociation pathway is loss of •OH radical (B3LYP/6-31++G(d,p)) | Dominant fragment in CID spectra corresponds to loss of a hydroxyl radical. nih.govconicet.gov.ar | nih.govconicet.gov.ar |

| ESI-MS | Stability of metal-ligand complexes (DFT) | Formation of specific metal cation adducts for different isomers. researchgate.net | researchgate.net |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts (GIAO) | Correlation with recorded spectra aids structure confirmation. researchgate.net | researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions and λmax (TD-DFT) | Comparison with experimental absorption spectra. researchgate.net | researchgate.netwalisongo.ac.id |

Applications in Contemporary Organic Synthesis and Chemical Biology

Utility as a Coupling Reagent in Amide and Peptide Synthesis

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and polymers. Additives are often employed to accelerate these reactions and minimize side reactions, such as racemization. Isomers of hydroxypyridazine 1-oxide have proven to be effective in this role.

2-Hydroxypyridine-N-oxide (HOPO), an isomer of 5-hydroxypyridazine 1-oxide, is utilized as a coupling reagent to catalyze the formation of amide bonds. luxembourg-bio.com The mechanism involves the initial reaction of HOPO with a carboxylic acid, which is activated by a carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction forms a highly reactive O-acyl-isourea intermediate, which is then rapidly converted into an active ester intermediate of HOPO. luxembourg-bio.combiosynth.com This active ester is more stable than the O-acyl-isourea but significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid. The final step involves the amine attacking the carbonyl carbon of the active ester, leading to the formation of the desired amide bond and the regeneration of the HOPO catalyst. luxembourg-bio.com This process is efficient and helps to suppress the racemization of chiral centers adjacent to the carboxylic acid, a common problem in peptide synthesis. biosynth.com A simple and effective biphasic coupling protocol using EDC and HOPO in a dichloromethane (B109758) or ethyl acetate (B1210297) and water mixture has been described for producing di- or tri-peptides with low levels of racemization. biosynth.com

Bioconjugation is a technique that involves chemically linking molecules to impart new functions, which is widely used in drug delivery, imaging, and diagnostics. nih.govnih.gov The ability of hydroxypyridazine 1-oxide isomers to facilitate amide bond formation makes them valuable in this context. For instance, the HOPO- and HOAt-mediated coupling of the anthracycline antibiotic doxorubicin (B1662922) with a heptapeptide (B1575542) has been reported. biosynth.com This results in a doxorubicin-peptide conjugate with potential applications in targeted cancer therapy. biosynth.com Such strategies aim to create prodrugs that can be selectively activated at the target site, enhancing efficacy while minimizing systemic toxicity. rsc.org The conjugation of drugs to targeting moieties, such as peptides or antibodies, or to polymers like PEG, can significantly alter their pharmacokinetic profiles, improve solubility, and increase blood half-life. rsc.orgacs.org

Precursors for Reactive Species Generation

The controlled generation of highly reactive species is a powerful strategy in synthetic chemistry. Pyridazine (B1198779) N-oxides have been developed as photoactivatable precursors for generating reactive oxygen and carbon species for specific chemical transformations.

Pyridazine N-oxides have been identified as effective photoactivatable precursors for atomic oxygen (O(³P)), an underexplored but highly reactive allotrope of oxygen. nih.govnih.gov Upon irradiation with UV light (e.g., 350 nm), these N-oxides can undergo photodeoxygenation to release atomic oxygen. nih.gov This reactive species is electrophilic and capable of mediating challenging chemical reactions, such as the C-H oxidation of arenes. nih.gov

Research has shown that oxygen-atom transfer from 3,6-dichloropyridazine (B152260) N-oxide (DPNO) to various arene substrates proceeds with modest efficiency, showing a preference for electron-rich arenes over deactivated ones and complete selectivity for the oxidation of aryl C-H bonds. nih.gov

Table 1: Efficiency of Oxygen-Atom Transfer from DPNO to Arenes

| Arene Substrate | Oxidized Product | Yield (%) |

|---|---|---|

| Mesitylene | Mesitol | 45 |

| 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxyphenol | 41 |

| Anisole | Mixture of Cresols | 35 |

| Durene | 2,3,5,6-Tetramethylphenol | 31 |

| Toluene | Mixture of Cresols | 13 |

| Benzene | Phenol | 11 |

Yield achieved under optimal conditions (hv = 350 nm, 3.5 h). Data sourced from nih.gov.

Furthermore, a water-soluble pyridazine N-oxide derivative was designed and synthesized, which demonstrated the ability to induce DNA cleavage in aqueous solutions upon photoactivation. nih.gov This highlights the potential of these compounds as tools in chemical biology for targeted oxidative damage. nih.gov

Related heterocyclic compounds, such as N-(acyloxy)pyridine-2(1H)-thiones, which are derived from the corresponding N-hydroxy-2-thiopyridone, are well-established precursors for generating carbon radicals. researchgate.net These derivatives, often called Barton esters, undergo homolytic cleavage of the N-O bond when treated with a radical source. This process decarboxylates the acyl group to produce an alkyl or aryl radical (R•). The fate of this carbon radical depends on the specific reaction conditions, allowing for a wide range of synthetic transformations. While this chemistry is extensively documented for pyridine-2-thione derivatives, the underlying principle suggests that O-acyl derivatives of this compound could potentially serve a similar role as precursors for carbon radicals, expanding their synthetic utility. researchgate.net

Building Block in Complex Heterocyclic Synthesis

Beyond their role as reagents, pyridazine N-oxides are valuable building blocks for constructing more complex heterocyclic frameworks. The inherent reactivity of the ring system and its substituents can be harnessed for further synthetic modifications.

For example, 3,6-dimethyl-5-hydroxypyridazine 1-oxide has been shown to undergo the Mannich reaction with formalin and secondary amines (such as pyrrolidine (B122466) or piperidine) to yield 4-alkylaminomethyl derivatives. jst.go.jp This demonstrates a method for functionalizing the C4 position of the pyridazine ring.

The hydroxyl group on the pyridazine N-oxide ring is also a key functional handle. In a study on pyridine (B92270) N-oxides, a newly installed hydroxyl group was converted to a triflate. This triflated intermediate then successfully participated in a variety of palladium-catalyzed cross-coupling reactions with nucleophiles like alkynes, boronic acids, and amines. acs.orgnih.gov This strategy allows for the construction of highly functionalized and complex molecular architectures from a simple hydroxylated precursor.

Table 2: Derivatization of a Triflated Pyridinol

| Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|

| Alkyne | Pd(PPh₃)₄, CuI | Aryl-alkyne |

| Boronic Acid | Pd(OAc)₂, SPhos | Biaryl |

| Organostannane | Pd(PPh₃)₄ | Aryl-stannane adduct |

| Thiol | Pd₂(dba)₃, Xantphos | Aryl-thioether |

| Phosphonate | Pd(OAc)₂, dppf | Aryl-phosphonate |

| Amine | Pd₂(dba)₃, BINAP | Aryl-amine |

Data adapted from derivatization strategies for hydroxylated N-oxides. acs.orgnih.gov

Moreover, more complex fused heterocyclic systems, such as fluorescent donor-acceptor-donor (D-A-D) dyes, have been synthesized using a nih.govnih.govacs.orgoxadiazolo[3,4-d]pyridazine 1-oxide core, showcasing its utility in materials science. mdpi.com These examples underscore the value of the this compound scaffold as a versatile platform for creating diverse and complex molecules.

Construction of Fused Heteroaromatic Systems

Fused heteroaromatic systems are core structures in many pharmaceuticals, natural products, and materials. ias.ac.in The pyridazine ring, particularly when functionalized, serves as a key synthon for creating these complex polycyclic structures. dur.ac.uk While direct examples detailing the use of this compound in the synthesis of fused systems are not extensively documented in the provided results, the general reactivity of pyridazine derivatives suggests its potential in such transformations. For instance, the chemistry of pyridazines and their N-oxides is rich, involving cycloaddition reactions and functional group interconversions that are foundational to building fused rings. thieme-connect.de The hydroxyl and N-oxide functionalities on the this compound ring can be strategically manipulated to facilitate annulation reactions, leading to novel fused heterocyclic scaffolds. The development of synthetic methodologies utilizing substituted pyridazines continues to be an active area of research, aiming to access new chemical space for drug discovery and material science. dur.ac.uk

Modular Synthetic Entry to Bioactive Scaffolds

The concept of modular synthesis, where complex molecules are assembled from simpler, interchangeable building blocks, is a cornerstone of modern medicinal chemistry. This compound and related pyridazine structures are attractive scaffolds for this approach due to their inherent biological relevance and the ease with which they can be functionalized. core.ac.uknih.gov The pyridazine framework is a common feature in a variety of bioactive compounds, and the ability to modify its substitution pattern allows for the systematic exploration of structure-activity relationships. nih.gov

For example, the synthesis of various substituted piperidines, which can be derived from pyridazine precursors, highlights a modular approach to creating libraries of potential drug candidates. mdpi.com Similarly, the development of synthetic routes to substituted 2-pyridones, which share structural similarities with hydroxypyridazines, demonstrates the power of catalytic C-H functionalization to build molecular diversity from a common core. researchgate.net The N-oxide functionality in this compound can influence its electronic properties and reactivity, offering unique opportunities for diversification. acs.org This modularity is crucial for the efficient discovery of new therapeutic agents targeting a wide range of diseases.

Ligand Design in Coordination Chemistry

The ability of this compound to coordinate with metal ions has led to its application in the design of ligands for various purposes, from fundamental coordination chemistry studies to the development of sophisticated tools for chemical biology.

Chelation of Metal Ions (e.g., Iron, Lanthanides)

The arrangement of oxygen and nitrogen atoms in this compound makes it an effective chelating agent for a variety of metal ions, including biologically important iron and the versatile lanthanides. The analogous 3-hydroxypyridin-4-ones are well-known for their strong iron-chelating properties, forming stable 3:1 complexes with Fe(III). kcl.ac.uk This strong binding affinity is a consequence of the hard donor atoms (oxygen) favored by hard metal ions like Fe(III). kcl.ac.uk While specific stability constants for this compound with iron were not found in the provided search results, its structural similarity to other potent iron chelators suggests a similar capacity. semanticscholar.org

In the realm of lanthanide chemistry, ligands containing hydroxypyridine moieties have been designed for applications in magnetic resonance imaging (MRI). nsf.govrsc.org Lanthanide ions are prized for their unique magnetic and luminescent properties. chalmers.se The design of stable complexes is crucial, and chelators based on pyridyl and similar heterocyclic frameworks provide the necessary coordination environment. chalmers.se For instance, a 3-hydroxy-6-methylpyridyl group has been successfully incorporated into a lanthanide complex to create a pH-responsive MRI probe. rsc.org This demonstrates the utility of the hydroxypyridine scaffold in fine-tuning the properties of metal complexes for specific applications.

Table 1: Examples of Metal Chelation by Hydroxypyridine-based Ligands

| Ligand Type | Metal Ion | Application |

| 3-Hydroxypyridin-4-ones | Iron(III) | Iron Chelation Therapy |

| Hydroxypyridine-appended triamine | Iron(III) | T1 MRI Probes |

| 3-Hydroxy-6-methylpyridyl-containing macrocycle | Lanthanide(III) | pH-Responsive MRI Probes |

Applications as Chemical Probes for Metal Metabolism Studies

Understanding the intricate roles of metal ions in biological systems is a significant challenge in chemical biology. Chemical probes, molecules designed to interact with and report on the presence or activity of specific species, are invaluable tools in this endeavor. The metal-chelating properties of this compound and its derivatives make them suitable candidates for the development of such probes.

Probes for iron metabolism often rely on a chelating unit that can selectively bind to iron, coupled with a reporter group that signals this binding event. For example, fluorescent probes have been developed using hydroxypyridinone scaffolds, where the fluorescence is quenched upon complexation with iron. kcl.ac.uk This "turn-off" response allows for the visualization of iron distribution and dynamics in biological systems.

Similarly, lanthanide-based probes incorporating hydroxypyridine ligands have been designed to be responsive to their local environment, such as pH. rsc.org The chemical shift of reporter nuclei in these paramagnetic complexes can be sensitive to the protonation state of the hydroxypyridine ligand, providing a means to map pH gradients in vivo using magnetic resonance spectroscopy (MRS). rsc.org The development of such responsive probes is a rapidly advancing field, with the potential to provide unprecedented insights into the metabolic processes that underpin health and disease.

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Focus

Molecular Mechanisms of Biological Action

The unique arrangement of a hydroxyl group and an N-oxide moiety on the pyridazine (B1198779) ring bestows upon 5-Hydroxypyridazine 1-oxide a specific electronic and structural profile that dictates its biological interactions. Theoretical studies indicate that 3- and 5-hydroxypyridazine-1-oxides predominantly exist in the hydroxyl-N-oxide form, which influences their chemical reactivity and biological function. sphinxsai.comcore.ac.uk

While direct studies on this compound are limited, the broader class of hydroxypyridinones and related N-oxides are well-recognized for their metal-chelating properties. kcl.ac.ukacs.orggoogle.com These compounds can form stable complexes with metal ions, a characteristic that is pivotal to many biological processes. The presence of both a hydroxyl group and an N-oxide creates a potential bidentate chelation site for metal ions. This ability to sequester metal ions could disrupt the delicate balance of metal ion homeostasis within cellular systems. The disruption of metal ion concentrations, particularly iron, is a known mechanism of action for some therapeutic agents. Although not directly demonstrated for this compound, its structural similarity to known metal chelators suggests this as a plausible mechanism of biological action that warrants further investigation.

The inhibition of crucial cellular enzymes is a hallmark of many therapeutic compounds. Ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair, is a prominent target in cancer chemotherapy. mdpi.commdpi.com A class of compounds known as α-(N)-heterocyclic carbaldehyde thiosemicarbazones are potent inhibitors of RR. nih.govresearchgate.net Notably, 5-hydroxypyridine-2-carbaldehyde thiosemicarbazone, a derivative of a related pyridine (B92270) scaffold, has demonstrated significant anticancer activity, which is attributed to its RR inhibitory function. nih.govresearchgate.net While this provides a conceptual link, there is currently no direct evidence to confirm that this compound itself acts as an inhibitor of ribonucleotide reductase. Further enzymatic assays are required to explore this potential mechanism.

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Some structurally related compounds have been shown to induce apoptosis in cancer cell lines. For instance, a β-diketone derivative, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione, has been reported to induce apoptosis in human epidermoid carcinoma cells through the generation of reactive oxygen species and activation of caspases. nih.gov However, specific studies investigating the pro-apoptotic potential of this compound in cancer cell lines are yet to be reported.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding how modifications to the chemical structure of this compound affect its biological activity is crucial for the rational design of more potent and selective derivatives.

Research on related scaffolds has provided valuable insights into the structure-activity relationships (SAR) that may be applicable to this compound. A notable study on agonists for the G-protein-coupled receptor 84 (GPR84) revealed that the introduction of a 5-hydroxy substituent to a pyridine N-oxide core dramatically enhanced the potency for cAMP signaling by three orders of magnitude. acs.org This finding underscores the significant positive contribution of the 5-hydroxy group to the biological activity, a feature present in the compound of interest.

Conversely, studies on other positions of the pyridazine or related pyridine rings can also be informative. For example, research on 5-substituted pyridine analogues of a nicotinic acetylcholine (B1216132) receptor ligand showed that the introduction of bulky groups at the 5-position could modulate binding affinity. nih.gov This suggests that the 5-position of the pyridazine 1-oxide ring is a critical site for modification to fine-tune biological activity.

The following interactive table summarizes the impact of substituents on the potency of related N-oxide compounds, providing a predictive framework for future modifications of the this compound scaffold.

| Scaffold | Substituent Position | Substituent | Effect on Potency | Reference |

| Pyridine N-oxide | 5 | -OH | 1000-fold increase | acs.org |

| Pyridine | 5 | Bulky aryl/heteroaryl | Modulated binding affinity | nih.gov |

Role as a Scaffold in Medicinal Chemistry Research